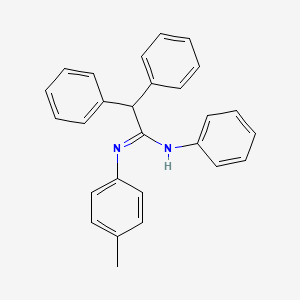
N'-(4-methylphenyl)-N,2,2-triphenylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzene ring, an ethanimidamide group, and phenyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of benzeneethanamine with 4-methylbenzoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with diphenylamine in the presence of a catalyst to yield the final compound.
Industrial Production Methods
Industrial production of Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems and continuous monitoring helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneethanimidamide, n-hydroxy-n’-(4-methylphenyl)-
- Benzeneethanimidamide, n,n-bis(1-methylethyl)-n’-(4-methylphenyl)sulfonyl
- Benzeneethanimidamide, n-hydroxy-4-(trifluoromethyl)-
Uniqueness
Benzeneethanimidamide, n-(4-methylphenyl)-n,a-diphenyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
4172-74-1 |
|---|---|
Fórmula molecular |
C27H24N2 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
N'-(4-methylphenyl)-N,2,2-triphenylethanimidamide |
InChI |
InChI=1S/C27H24N2/c1-21-17-19-25(20-18-21)29-27(28-24-15-9-4-10-16-24)26(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-20,26H,1H3,(H,28,29) |
Clave InChI |
QDKDQXZZOMEOFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C(C2=CC=CC=C2)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


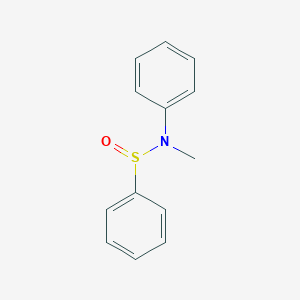
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethanol](/img/structure/B14009744.png)
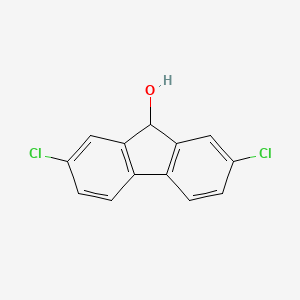
![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
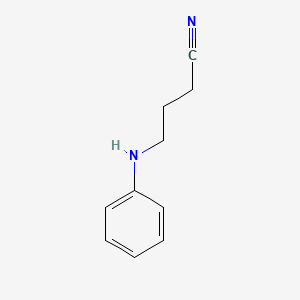

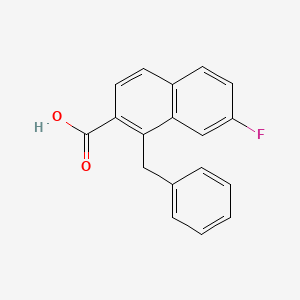
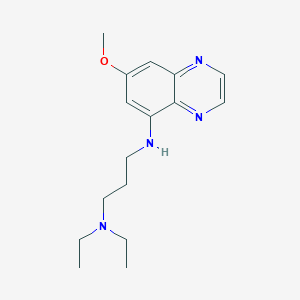
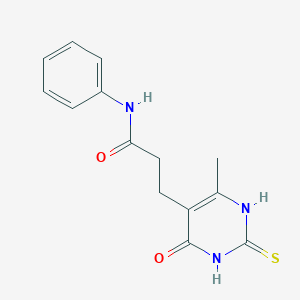


![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)


